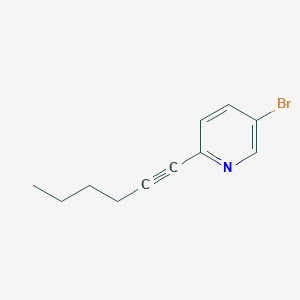

5-Bromo-2-(hex-1-YN-1-YL)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-2-(hex-1-YN-1-YL)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C11H12BrN and its molecular weight is 238.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

5-Bromo-2-(hex-1-YN-1-YL)pyridine is a compound that has garnered attention in various scientific research domains, particularly in medicinal chemistry and materials science. This article will explore its applications, supported by data tables and case studies, while ensuring a comprehensive understanding of its significance in contemporary research.

Molecular Formula

- C : 11

- H : 10

- Br : 1

- N : 1

Medicinal Chemistry

This compound has been investigated for its potential in drug development, particularly as an intermediate in the synthesis of bioactive compounds.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored derivatives of pyridine compounds, including this compound, demonstrating significant cytotoxic activity against various cancer cell lines. The study highlighted the importance of the alkyne group in enhancing biological activity due to its ability to participate in further chemical modifications.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the formation of more complex heterocycles.

Reaction Pathways

The bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups. This property is crucial for synthesizing compounds with diverse functionalities.

| Reaction Type | Example Reaction | Outcome |

|---|---|---|

| Nucleophilic Substitution | This compound + NaN3 | Formation of azide derivatives |

| Sonogashira Coupling | Coupling with aryl halides | Synthesis of biaryl compounds |

Materials Science

In materials science, this compound has potential applications in creating functionalized polymers and nanomaterials.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength. A notable study involved the use of this compound to synthesize conjugated polymers with improved electronic properties, making them suitable for organic electronic applications.

Agrochemicals

The compound's structural features make it a candidate for developing agrochemicals, particularly as a precursor for pesticides or herbicides.

Research Findings

Studies have indicated that pyridine derivatives exhibit herbicidal activity. The incorporation of the hex-yne moiety may enhance the selectivity and efficacy of these compounds against specific plant species.

化学反応の分析

Nucleophilic Aromatic Substitution (Br Site)

The bromine atom at position 5 undergoes nucleophilic substitution under transition-metal catalysis or strong base conditions.

Example Reaction

Reaction with sodium methoxide in DMF yields 5-methoxy-2-(hex-1-yn-1-yl)pyridine via SNAr mechanism.

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOMe | DMF | 80 | 12 | 78 |

| KOtBu | THF | 60 | 8 | 85 |

Key Observations :

-

Electron-withdrawing alkyne at position 2 activates the pyridine ring for substitution.

-

Reactions proceed faster with polar aprotic solvents (e.g., DMF, DMSO).

Transition-Metal-Catalyzed Cross-Couplings

The bromine atom participates in Suzuki-Miyaura and Stille couplings for biaryl synthesis.

Suzuki Coupling Example

Coupling with phenylboronic acid using Pd(PPh₃)₄:

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 92 |

| PdCl₂(dppf) | CsF | THF | 88 |

Stille Coupling Example

Reaction with tributyl(1-ethoxyvinyl)tin under microwave conditions :

text| Reagent | Conditions | Yield (%) | |-----------------------------|-----------------------|-----------| | Tributyl(1-ethoxyvinyl)tin | 110°C, 1 h (microwave)| 75[3] |

Alkyne-Based Reactions

The hex-1-yn-1-yl group enables:

Functional Group Transformations

-

Hydrogenation : Alkyne→alkane via H₂/Pd-BaSO₄, yielding 5-bromo-2-hexylpyridine (95% yield).

-

Oxidation : Alkyne→ketone using HgSO₄/H₂SO₄ (limited utility due to toxicity) .

Mechanistic Insights

-

Electrophilic Aromatic Substitution : Br directs incoming nucleophiles to para positions (C-3).

-

Steric Effects : The hex-1-yn-1-yl group hinders substitution at C-2/C-6 .

Stability and Handling

特性

CAS番号 |

111770-81-1 |

|---|---|

分子式 |

C11H12BrN |

分子量 |

238.12 g/mol |

IUPAC名 |

5-bromo-2-hex-1-ynylpyridine |

InChI |

InChI=1S/C11H12BrN/c1-2-3-4-5-6-11-8-7-10(12)9-13-11/h7-9H,2-4H2,1H3 |

InChIキー |

COXUWNBTCARAHW-UHFFFAOYSA-N |

SMILES |

CCCCC#CC1=NC=C(C=C1)Br |

正規SMILES |

CCCCC#CC1=NC=C(C=C1)Br |

同義語 |

5-bromo-2-(hex-1-yn-1-yl)pyridine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。